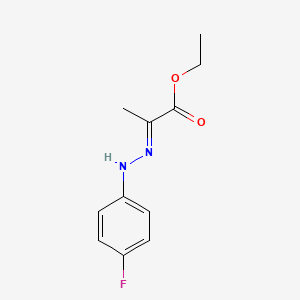
Propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester is an organic compound characterized by the presence of a propanoic acid ester group and a 4-fluorophenylhydrazono moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester typically involves the reaction of ethyl propanoate with 4-fluorophenylhydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol or methanol, and the reaction is often conducted at elevated temperatures to increase the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction efficiency and reduce by-products is also common. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated hydrazones on biological systems. Its interactions with enzymes and other proteins can provide insights into the role of fluorine in medicinal chemistry.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties. The presence of the fluorine atom can enhance the bioavailability and metabolic stability of these derivatives.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or improved mechanical strength.
Mechanism of Action
The mechanism by which propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, while the fluorine atom can influence the electronic properties of the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-(4-chlorophenylhydrazono)-, ethyl ester
- Propanoic acid, 2-(4-bromophenylhydrazono)-, ethyl ester
- Propanoic acid, 2-(4-methylphenylhydrazono)-, ethyl ester
Uniqueness
Compared to its analogs, propanoic acid, 2-(4-fluorophenylhydrazono)-, ethyl ester is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13FN2O2 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-fluorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13FN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8+ |
InChI Key |
PKYKPEGGKHVOMC-MDWZMJQESA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)F)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















